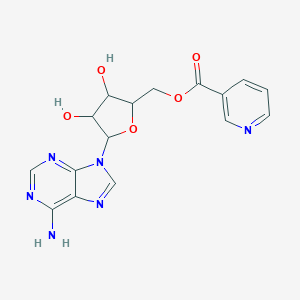
Adenosine, 5'-(3-pyridinecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 5'-(3-pyridinecarboxylate) (APC) is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a purine nucleotide analog that is structurally similar to adenosine triphosphate (ATP) and is involved in various biochemical and physiological processes.
Mécanisme D'action
Adenosine, 5'-(3-pyridinecarboxylate) acts as a competitive inhibitor of ATP-binding proteins by binding to the ATP-binding site and preventing the binding of ATP. This results in the inhibition of ATP-dependent processes such as protein phosphorylation, DNA replication, and cellular respiration. Adenosine, 5'-(3-pyridinecarboxylate) also acts as an activator of purinergic receptors, which are involved in various physiological processes such as neurotransmission, immune response, and inflammation.
Biochemical and Physiological Effects
Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Adenosine, 5'-(3-pyridinecarboxylate) has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Adenosine, 5'-(3-pyridinecarboxylate) is its structural similarity to ATP, which allows it to interact with ATP-binding proteins in a similar manner. Adenosine, 5'-(3-pyridinecarboxylate) is also relatively stable and can be easily synthesized in a laboratory setting. However, one of the limitations of Adenosine, 5'-(3-pyridinecarboxylate) is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments.
Orientations Futures
There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), including the development of new synthetic methods for Adenosine, 5'-(3-pyridinecarboxylate) derivatives with improved properties, the identification of new targets for Adenosine, 5'-(3-pyridinecarboxylate), and the investigation of the potential therapeutic applications of Adenosine, 5'-(3-pyridinecarboxylate) in various diseases. Additionally, the development of new techniques for monitoring Adenosine, 5'-(3-pyridinecarboxylate) levels in cells and tissues could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Conclusion
In conclusion, Adenosine, 5'-(3-pyridinecarboxylate) is a purine nucleotide analog that has been extensively studied for its potential applications in scientific research. Adenosine, 5'-(3-pyridinecarboxylate) has been shown to have various biochemical and physiological effects and has been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple, and it can be easily synthesized in a laboratory setting. However, caution should be exercised when using Adenosine, 5'-(3-pyridinecarboxylate) in laboratory experiments due to its potential toxicity. There are several future directions for the study of Adenosine, 5'-(3-pyridinecarboxylate), which could provide valuable insights into the role of Adenosine, 5'-(3-pyridinecarboxylate) in various physiological processes.
Méthodes De Synthèse
The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) involves the reaction of adenosine with 3-pyridinecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields Adenosine, 5'-(3-pyridinecarboxylate) as a white crystalline powder with a purity of over 99%. The synthesis of Adenosine, 5'-(3-pyridinecarboxylate) is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Adenosine, 5'-(3-pyridinecarboxylate) has been used in various scientific research applications, including as a substrate for enzymes such as adenylate kinase and pyruvate kinase, as a tool for studying the structure and function of ATP-binding proteins, and as a fluorescent probe for monitoring ATP levels in cells. Adenosine, 5'-(3-pyridinecarboxylate) has also been used in the study of purinergic signaling and as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
17274-96-3 |
|---|---|
Formule moléculaire |
C16H16N6O5 |
Poids moléculaire |
372.34 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c17-13-10-14(20-6-19-13)22(7-21-10)15-12(24)11(23)9(27-15)5-26-16(25)8-2-1-3-18-4-8/h1-4,6-7,9,11-12,15,23-24H,5H2,(H2,17,19,20) |
Clé InChI |
VGCXTXVOZXMMDR-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonymes |
adenosine-5'-mononicotinate adenosine-5'-nicotinate AMN trihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
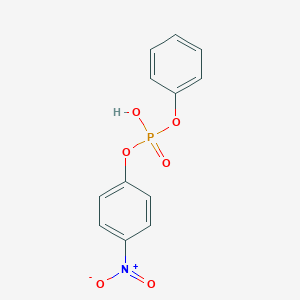

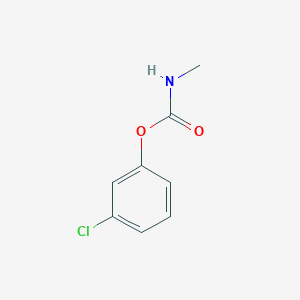
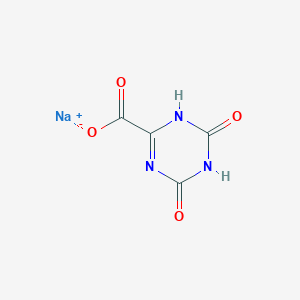
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
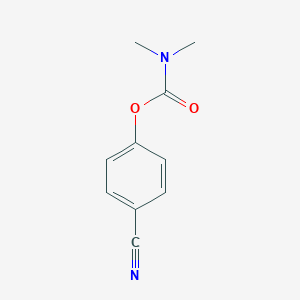

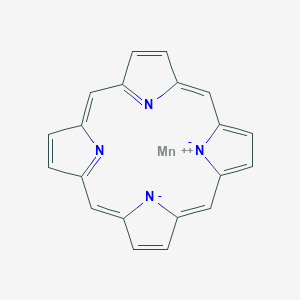
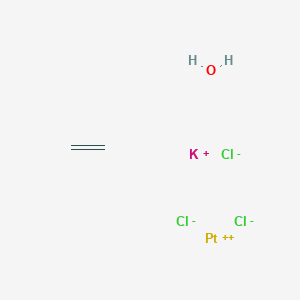
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)